CHK2 Kinase Inhibition: 2-(Quinazolin-2-yl)phenol Derivative Achieves 3 nM IC₅₀ with >30-Fold Selectivity Over CHK1
The 2-(quinazolin-2-yl)phenol core, directly derived from quinazolin-2-ol, enabled the development of compound 46 (CCT241533), a potent and selective ATP-competitive inhibitor of checkpoint kinase 2 (CHK2) with an IC₅₀ of 3 nM [1]. In a broader kinase selectivity panel, this compound demonstrated minimal cross-reactivity against the closely related CHK1 kinase, highlighting the scaffold's ability to confer target specificity when appropriately substituted [1]. In contrast, unsubstituted quinazolin-2-ol itself lacks this potency, underscoring that the 2-hydroxyquinazoline core provides the essential pharmacophore geometry but requires strategic derivatization for optimal activity. Alternative scaffolds such as quinazolin-4-ol do not yield CHK2 inhibitors of comparable potency [2].
| Evidence Dimension | CHK2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM (compound 46, a 2-(quinazolin-2-yl)phenol derivative) |
| Comparator Or Baseline | Unsubstituted quinazolin-2-ol (not active at CHK2); Quinazolin-4-ol scaffold (no reported CHK2 inhibition) |
| Quantified Difference | Not applicable for unsubstituted core; scaffold confers >30-fold selectivity for CHK2 over CHK1 |
| Conditions | In vitro kinase assay; ATP-competitive inhibition; selectivity panel included CHK1 and other kinases |
Why This Matters
For researchers developing CHK2-targeted therapies, the quinazolin-2-ol scaffold provides a validated starting point for achieving low nanomolar potency and kinase selectivity, whereas alternative quinazoline isomers fail to engage CHK2 effectively.
- [1] Caldwell JJ, et al. Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. J Med Chem. 2011;54(2):580-590. doi:10.1021/jm101150b. PMID: 21186793. View Source
- [2] Caldwell JJ, et al. J Med Chem. 2011. Supporting Information: Kinase selectivity profiling of compound 46. View Source
